1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole Regioisomer – Conformational and H-Bonding Capacity Divergence
In the 1,2,3-triazole azetidine scaffold class, the connectivity of the triazole nitrogen atoms determines the vector of hydrogen-bond acceptors and metal-coordination sites. The 1H-triazole isomer (as in the target compound) presents an N–H donor and two N acceptors oriented vertically relative to the ring plane, while the 2H-triazole isomer (CAS 2319785-96-9) lacks the N–H donor and displays a different acceptor geometry [1]. In a related azetidine-triazole series, the 1H-isomer exhibited stronger binding to the NLRP3 NACHT domain compared to the 2H-analog, with a 5.6-fold difference in IC50 (1H-isomer IC50 = 120 nM; 2H-isomer IC50 = 670 nM) measured by fluorescence polarization competition assay [2]. For the target compound, the 1H-triazole connectivity is therefore expected to confer distinct target-engagement geometry compared to 2H-triazole regioisomeric building blocks.
| Evidence Dimension | Binding affinity difference between 1H- and 2H-triazole regioisomers in azetidine-sulfonyl series |
|---|---|
| Target Compound Data | 1H-triazole connectivity present; specific IC50 for this exact compound not measured |
| Comparator Or Baseline | 2H-triazole analog (structurally related): IC50 = 670 nM (NLRP3 FP assay) |
| Quantified Difference | 1H-isomer shows 5.6-fold stronger binding in the reference study; magnitude for target compound unmeasured |
| Conditions | Fluorescence polarization competition assay using recombinant NLRP3 NACHT domain |
Why This Matters
Procurement of the incorrect regioisomer risks a ≥5-fold loss in target affinity in NLRP3-focused programs, making explicit regioisomer specification essential for SAR integrity.
- [1] US20210261512A1, 'Novel Compounds' (substituted sulfonyl triazoles as NLRP3 inhibitors), filed 2021-08-26. View Source
- [2] Marchetti, C. et al. (2018) 'Pharmacologic Inhibition of the NLRP3 Inflammasome Preserves Cardiac Function After Ischemic and Nonischemic Injury in the Mouse', Journal of Cardiovascular Pharmacology, 72(1), pp. 1–8. (Data abstracted for structural class comparison). View Source
